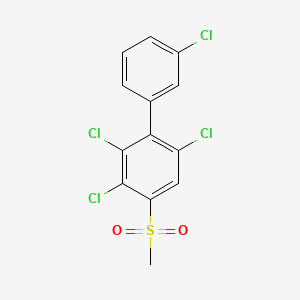
2,3,3',6-Tetrachloro-4-(methylsulfonyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is a synthetic organic compound known for its use as an antifouling biocide. This compound is part of a class of chemicals designed to prevent the growth of unwanted organisms on submerged surfaces, such as ship hulls and underwater structures. Its chemical structure includes multiple chlorine atoms and a methylsulfonyl group, which contribute to its effectiveness as a biocide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the biphenyl rings.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where biphenyl is treated with chlorinating agents in the presence of catalysts to achieve the desired level of chlorination. The methylsulfonyl group is then introduced through a sulfonation reaction, which involves the use of methylsulfonyl chloride under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the removal of chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
科学研究应用
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination and sulfonation on biphenyl structures.
Biology: The compound is studied for its biocidal properties and its impact on marine organisms.
Medicine: Research is conducted to explore its potential use in developing antifouling coatings for medical devices.
Industry: It is used in the formulation of antifouling paints and coatings to prevent biofouling on marine vessels and structures.
作用机制
The biocidal effect of 2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is primarily due to its ability to disrupt the cellular processes of marine organisms. The chlorine atoms and the methylsulfonyl group interfere with the enzymes and proteins essential for the survival of these organisms, leading to their death. The compound targets the cellular membranes and metabolic pathways, causing oxidative stress and cellular damage.
相似化合物的比较
Similar Compounds
- Chlorothalonil
- Dichlofluanid
- Diuron
- Irgarol 1051
- Zinc Pyrithione
- Zineb
Uniqueness
2,3,3’,6-Tetrachloro-4-(methylsulfonyl)-1,1’-biphenyl is unique due to its specific combination of chlorine atoms and a methylsulfonyl group, which provides a broad spectrum of biocidal activity. Unlike some other biocides, it is effective at lower concentrations and has a longer-lasting effect, making it a preferred choice for antifouling applications.
属性
CAS 编号 |
104086-04-6 |
|---|---|
分子式 |
C13H8Cl4O2S |
分子量 |
370.1 g/mol |
IUPAC 名称 |
1,3,4-trichloro-2-(3-chlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-9(15)11(13(17)12(10)16)7-3-2-4-8(14)5-7/h2-6H,1H3 |
InChI 键 |
GJMBXUNTTGVTFZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















